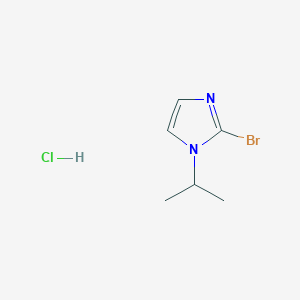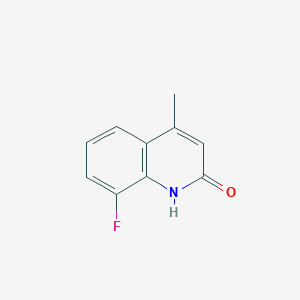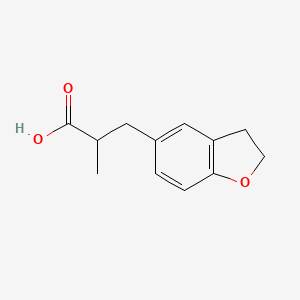
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, also known as 5-methoxy-2-methylbenzofuran-3-carboxylic acid (MMBFCA), is a naturally occurring compound found in a variety of plants and animals. MMBFCA is a member of the benzofuran family, which is a group of compounds that have a variety of biological activities. MMBFCA has been studied extensively and has shown promise in various areas of scientific research.
Scientific Research Applications
Natural Source and Bioactivity
Benzofuran compounds, including derivatives like 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid, are ubiquitous in nature and exhibit a wide range of biological activities. These compounds have been recognized for their potential in various pharmacological applications due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and potent biological activities have drawn significant attention from the chemical and pharmaceutical research communities, highlighting the potential of benzofuran derivatives as natural drug lead compounds. Recent discoveries include novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and compounds utilized as anticancer agents. The unique methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, offer innovative approaches to synthesizing complex benzofuran derivatives with potential therapeutic benefits (Miao et al., 2019).
Antimicrobial Potential
Benzofuran derivatives have been recognized for their significant antimicrobial potential. These compounds have been extensively studied for their activity against various bacterial (both Gram-positive and Gram-negative) and fungal microorganisms. The structural features of benzofurans, such as the presence of -OH, -OMe, sulfonamide, or halogen groups, have been found to contribute greatly to their therapeutic activities, often surpassing reference drugs in efficacy. This antimicrobial potential positions benzofuran scaffolds as promising candidates for developing new antimicrobial agents, addressing the urgent need for novel therapeutics in the face of increasing antibiotic resistance. Recent research has focused on exploring natural and synthetic benzofuran-based molecules for their success in antimicrobial activity, encouraging further exploration in this promising area for human health advancement (Abbas & Dawood, 2022).
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



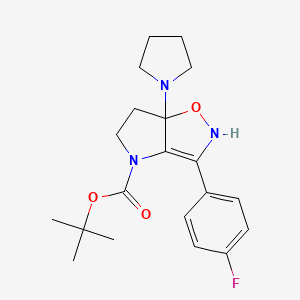
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
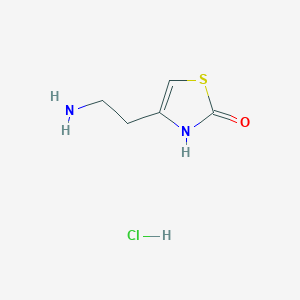
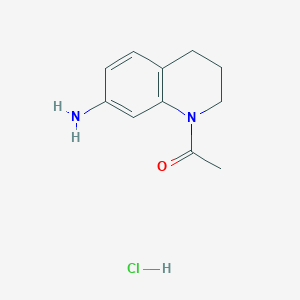
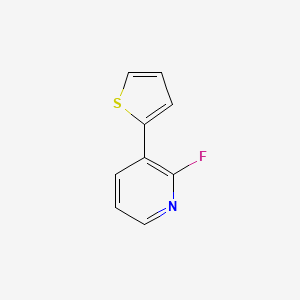
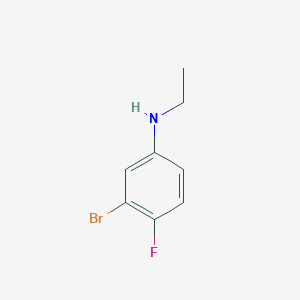
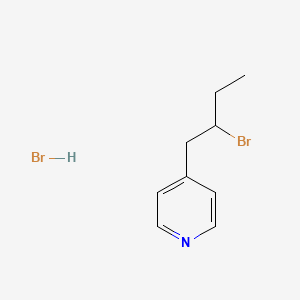
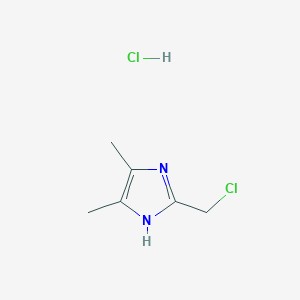
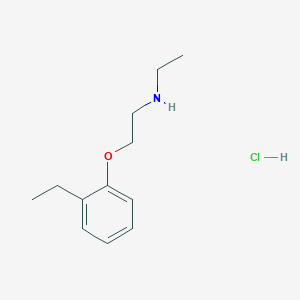
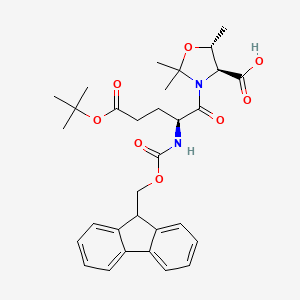
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
